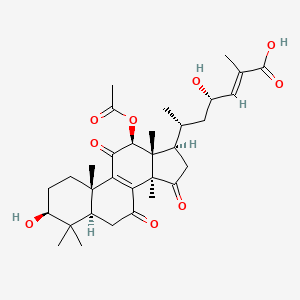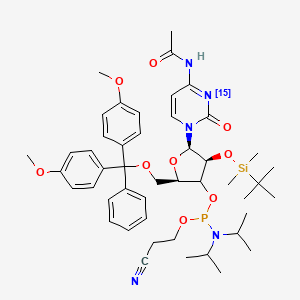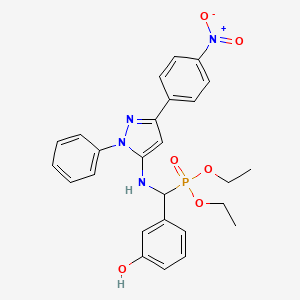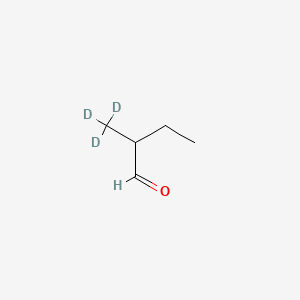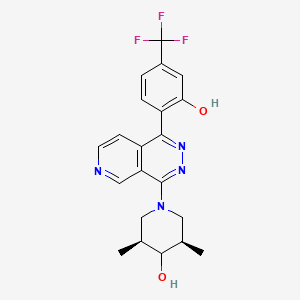
Anticancer agent 111
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound has shown significant anticancer activity and is useful in cancer research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 111 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds often involve:
Formation of the core structure: This typically involves cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance activity.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques.
化学反应分析
Types of Reactions
Anticancer agent 111 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another, which can be used to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
Anticancer agent 111 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cytochrome P450 inhibition and its effects on drug metabolism.
Biology: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmacological studies.
作用机制
Anticancer agent 111 exerts its effects by inhibiting the activity of cytochrome P450 enzymes, particularly CYP3A4 . This inhibition disrupts the metabolism of various substrates, leading to the accumulation of toxic metabolites in cancer cells. The compound also interferes with key signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Vismodegib: A small molecule that selectively inhibits the Hedgehog signaling pathway.
Sonidegib: Another Hedgehog pathway inhibitor with similar applications.
Glasdegib: Targets the same pathway and is used in cancer treatment.
Uniqueness
Anticancer agent 111 is unique in its potent inhibition of cytochrome P450, particularly CYP3A4, which sets it apart from other anticancer agents that target different pathways. This specificity makes it a valuable tool in cancer research and drug development.
属性
分子式 |
C42H60O4 |
|---|---|
分子量 |
628.9 g/mol |
IUPAC 名称 |
(10R,13S,17R)-17-hydroxy-17-[(E)-4-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]but-2-enyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C42H60O4/c1-37-19-11-29(43)25-27(37)7-9-31-33(37)13-21-39(3)35(31)15-23-41(39,45)17-5-6-18-42(46)24-16-36-32-10-8-28-26-30(44)12-20-38(28,2)34(32)14-22-40(36,42)4/h5-6,25-26,31-36,45-46H,7-24H2,1-4H3/b6-5+/t31?,32?,33?,34?,35?,36?,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI 键 |
ZJJCNRCQQQXOBE-QBXJIERBSA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@]4(C/C=C/C[C@@]5(CCC6[C@@]5(CCC7C6CCC8=CC(=O)CC[C@]78C)C)O)O)C |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(CC=CCC5(CCC6C5(CCC7C6CCC8=CC(=O)CCC78C)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


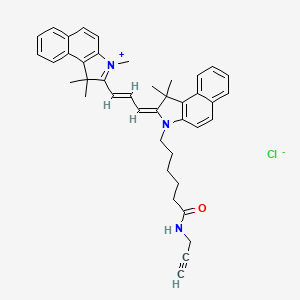
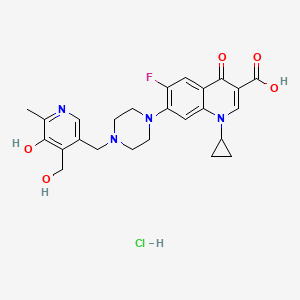
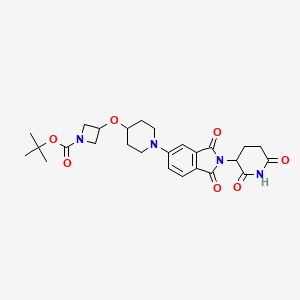
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
